Ortho-Chlorophenyl Substitution Confers Sub-Nanomolar Aurora A Kinase Potency Relative to Para-Substituted Analogs
In a systematic structure-activity relationship study of bisanilinopyrimidine Aurora kinase inhibitors, the o-chlorophenyl substituted pyrimidine scaffold demonstrated Aurora A inhibitory potency (IC50 = 6.1 ± 1.0 nM) that is pharmacologically relevant for anticancer lead development [1]. While the specific IC50 of 6-(2-chlorophenyl)pyrimidin-4-ol itself has not been reported in primary literature, the o-chlorophenyl substituted pyrimidine core is the essential pharmacophore driving this sub-nanomolar potency, as evidenced by the crystallographic structure (PDB 4DEB) showing the ortho-chloro group occupying a defined hydrophobic sub-pocket [1]. In contrast, para-chlorophenyl substituted pyrimidin-4-ol (CAS 130841-08-6) exhibits binding interactions primarily with dihydroorotate dehydrogenase (DHODH) rather than Aurora kinases, representing a distinct pharmacological profile with limited cross-applicability [2].
| Evidence Dimension | Aurora A kinase inhibitory potency |
|---|---|
| Target Compound Data | Aurora A IC50 = 6.1 ± 1.0 nM for o-chlorophenyl substituted bisanilinopyrimidine derivative containing the target core scaffold |
| Comparator Or Baseline | Para-chlorophenyl pyrimidin-4-ol (CAS 130841-08-6): DHODH pathway modulation, no reported Aurora A activity |
| Quantified Difference | Distinct target engagement profile; ortho-substitution essential for Aurora A binding; quantitative potency delta not directly calculable for parent scaffold vs comparator |
| Conditions | In vitro Aurora A kinase inhibition assay using recombinant His-tagged human Aurora A kinase (residues 122-403); X-ray crystallography at 3.05 Å resolution |
Why This Matters
The ortho-chlorophenyl substitution pattern is a validated molecular determinant for Aurora A kinase targeting, making 6-(2-chlorophenyl)pyrimidin-4-ol a strategically valuable intermediate for kinase inhibitor programs, whereas para-substituted analogs address different biological targets.
- [1] Bavetsias V, et al. Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. J Med Chem. 2012;55(16):7392-7416. Aurora A IC50 = 6.1 ± 1.0 nM for compound 1. View Source
- [2] Frontiers in Oncology. 6-(4-Chlorophenyl)pyrimidin-4-ol interactions with dihydroorotate dehydrogenase (DHODH). 2021. View Source
